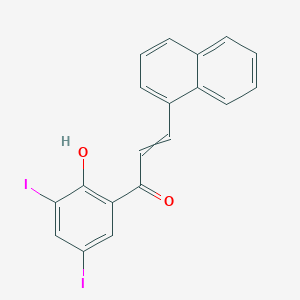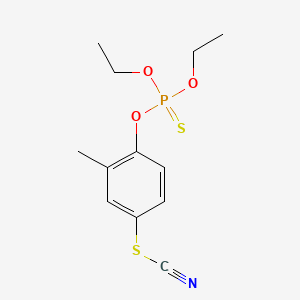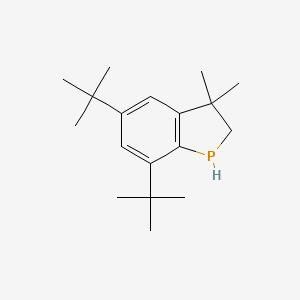silane CAS No. 80422-55-5](/img/structure/B14427335.png)
[(1,3-Dichlorobut-1-en-2-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dichlorobut-1-en-2-yl)oxysilane is an organosilicon compound characterized by the presence of a dichlorobutene moiety attached to a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dichlorobut-1-en-2-yl)oxysilane typically involves the reaction of 1,3-dichlorobut-1-ene with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:
1,3-Dichlorobut-1-ene+Trimethylsilanol→(1,3-Dichlorobut-1-en-2-yl)oxysilane
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(1,3-Dichlorobut-1-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the dichlorobutene moiety can be substituted by other nucleophiles.
Addition Reactions: The double bond in the butene moiety can participate in addition reactions with electrophiles.
Hydrolysis: The silane group can be hydrolyzed in the presence of water or aqueous acids.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Electrophiles: Bromine, chlorine, and other electrophiles can be used for addition reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.
Major Products
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Addition Products: Compounds with additional groups added across the double bond.
Hydrolysis Products: Silanols and other hydrolyzed derivatives.
科学研究应用
(1,3-Dichlorobut-1-en-2-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: Investigated for potential use in drug development and delivery systems.
作用机制
The mechanism of action of (1,3-Dichlorobut-1-en-2-yl)oxysilane involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The dichlorobutene moiety can participate in nucleophilic substitution and electrophilic addition reactions, while the silane group can undergo hydrolysis. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications.
相似化合物的比较
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxysilane
- (1,4-Dichlorobut-2-en-2-yl)oxysilane)
- (1,3-Dichlorobut-2-en-2-yl)oxysilane)
Uniqueness
(1,3-Dichlorobut-1-en-2-yl)oxysilane is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both a dichlorobutene moiety and a trimethylsilane group allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
属性
CAS 编号 |
80422-55-5 |
|---|---|
分子式 |
C7H14Cl2OSi |
分子量 |
213.17 g/mol |
IUPAC 名称 |
1,3-dichlorobut-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H14Cl2OSi/c1-6(9)7(5-8)10-11(2,3)4/h5-6H,1-4H3 |
InChI 键 |
FMXRGENZKPYBNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=CCl)O[Si](C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)

![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)


![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)


